5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a carboxylic acid group, a methoxy group attached to a dichlorophenyl moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions to form the benzofuran ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dichlorophenyl Methoxy Group: The methoxy group attached to the dichlorophenyl moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with 3,4-dichlorophenyl methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituents introduced, such as nitro, sulfonic acid, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which 5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if it is used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-aldehyde: Features an aldehyde group instead of a carboxylic acid.
Uniqueness
What sets 5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the dichlorophenyl and benzofuran moieties, along with the carboxylic acid group, allows for diverse chemical modifications and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)12-7-11(3-5-15(12)23-9)22-8-10-2-4-13(18)14(19)6-10/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGTYKKMXXWBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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